(3R,5S)-5-methoxypiperidin-3-ol hydrochloride
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Overview
Description
(3R,5S)-5-methoxypiperidin-3-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-methoxypiperidin-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Methoxylation: Introduction of a methoxy group at the 5-position of the piperidine ring.
Hydroxylation: Introduction of a hydroxyl group at the 3-position.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-methoxypiperidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Formation of 5-methoxypiperidin-3-one.
Reduction: Formation of piperidin-3-ol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(3R,5S)-5-methoxypiperidin-3-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,5S)-5-methoxypiperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-3,5-dimethylmorpholine hydrochloride: Another piperidine derivative with similar structural features.
(3S,5R)-3-Methoxy-5-[(2-methyl-2-propanyl)oxy]piperidine hydrochloride: A related compound with a different substitution pattern.
Uniqueness
(3R,5S)-5-methoxypiperidin-3-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy and hydroxyl groups provide sites for further chemical modification, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H14ClNO2 |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(3R,5S)-5-methoxypiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6-2-5(8)3-7-4-6;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |
InChI Key |
GQHFQPIDEYLJJA-IBTYICNHSA-N |
Isomeric SMILES |
CO[C@H]1C[C@H](CNC1)O.Cl |
Canonical SMILES |
COC1CC(CNC1)O.Cl |
Origin of Product |
United States |
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